1,4-Ipomeadiol

Description

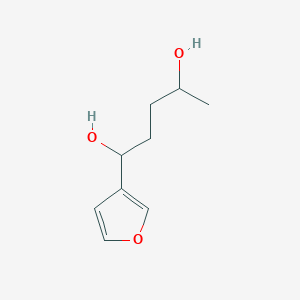

Structure

2D Structure

3D Structure

Properties

CAS No. |

53011-73-7 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(furan-3-yl)pentane-2,4-diol |

InChI |

InChI=1S/C9H14O3/c1-7(10)4-9(11)5-8-2-3-12-6-8/h2-3,6-7,9-11H,4-5H2,1H3 |

InChI Key |

VTUSNBRLKKKEAC-UHFFFAOYSA-N |

SMILES |

CC(CC(CC1=COC=C1)O)O |

Canonical SMILES |

CC(CCC(C1=COC=C1)O)O |

Synonyms |

1,4-ipomeadiol 1-(3-furyl)-1,4-pentanediol |

Origin of Product |

United States |

Natural Occurrence and Contextual Accumulation of 1,4 Ipomeadiol

Primary Plant Sources: Ipomoea batatas (Sweet Potato) as a Model System

The sweet potato (Ipomoea batatas (L.) Lam.), a member of the Convolvulaceae family, is the principal plant in which the occurrence and accumulation of 1,4-Ipomeadiol and other furanoterpenoids have been extensively studied. researchgate.netmdpi.com These compounds, including this compound, are classified as phytoalexins, which are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. nih.gov

In healthy, unstressed sweet potato tissue, furanoterpenoids are typically absent or present at very low levels. nih.gov However, when the plant is subjected to injury or infection, a significant metabolic shift occurs, leading to the biosynthesis and accumulation of these compounds as a defense response. washington.edu this compound is one of several furanoterpenoids produced, alongside others such as ipomeamarone (B14765046), dehydroipomeamarone, 4-ipomeanol (B105405), and 1-ipomeanol (B110095). nih.govwashington.edu The accumulation of this compound is positively correlated with the accumulation of ipomeamarone and total furanoterpenoids. apsnet.org

Microbial Elicitation and Induction of this compound Accumulation

The production of this compound in sweet potatoes is strongly induced by microbial pathogens. researchgate.net This response is a key part of the plant's defense system against invading organisms.

Fungal infection is a major elicitor of this compound accumulation in sweet potatoes. nih.gov A variety of fungal pathogens have been shown to induce the synthesis of this and other furanoterpenoids. Notably, infection with Fusarium solani is well-documented to lead to the isolation of a group of 9-carbon furanoterpenoids, including this compound. researchgate.netwikipedia.orgresearchgate.net

Research has demonstrated that other fungal pathogens also induce the accumulation of furanoterpenoids. For instance, inoculation of sweet potato storage roots with Ceratocystis fimbriata, Macrophomina phaseoli, Sclerotium rolfsii, and certain isolates of Diaporthe tubericola also results in the production of these compounds. apsnet.org Concentrations of this compound have been found to be highest in tissues infected with certain isolates of D. tubericola and F. solani. apsnet.org The presence of these ipomeanols is associated with a general furanoterpenoid accumulation rather than being specific degradation products of a single type of fungal infection. apsnet.org

The following table summarizes the induction of furanoterpenoids by various fungal pathogens in sweet potato storage roots.

| Fungal Pathogen | Ipomeamarone (µg/g) | 4-Ipomeanol (µg/g) | This compound (µg/g) |

| Fusarium solani | High | High | Present |

| Ceratocystis fimbriata | High | Present | Present |

| Macrophomina phaseoli | High (ND-23,346) | Present (4-227) | Not Detected |

| Sclerotium rolfsii | High (ND-23,346) | Present (4-227) | Not Detected |

| Diaporthe tubericola | Variable | High | High |

| Rhizopus stolonifer | Low (58-2,675) | Low | Low |

| Monilochaetes infuscans | Not Detected | Not Detected | Not Detected |

Data compiled from Clark et al., 1981. apsnet.org

Bacterial pathogens can also elicit the production of furanoterpenoids in sweet potatoes, although the response may differ from that induced by fungal pathogens. Inoculation with Erwinia carotovora has been shown to induce the accumulation of relatively low concentrations of ipomeamarone, and consequently, lower levels of associated furanoterpenoids like this compound. apsnet.org In contrast, some bacteria, such as Streptomyces ipomoea, did not induce detectable levels of furanoterpenoids. apsnet.org

In addition to microbial pathogens, abiotic stressors can also trigger the biosynthesis of furanoterpenoids, including this compound, in sweet potatoes. washington.edu These stressors disrupt the normal physiological state of the plant, leading to a defense response that includes the production of phytoalexins. frontiersin.orgresearchgate.net

Abiotic stresses encompass a range of environmental challenges such as:

Mechanical damage: Wounding of the sweet potato root is a primary trigger for furanoterpenoid synthesis.

Heavy metals: Exposure to heavy metals like mercury can induce the production of these compounds. For example, mercuric acetate (B1210297) has been shown to induce the accumulation of low concentrations of total furanoterpenoids, including this compound. apsnet.org

Chemicals: Certain chemicals can act as elicitors.

Extreme temperatures, drought, and salinity: These environmental conditions can cause significant stress to the plant, potentially leading to the production of defensive compounds. techscience.comresearchgate.net

The plant's response to these abiotic stresses involves complex signaling pathways that activate the genes responsible for the biosynthesis of furanoterpenoids. techscience.com

Presence in Other Plant Species and Related Contexts

While Ipomoea batatas is the most well-documented source of this compound, the compound has been mentioned in broader contexts related to fungal secondary metabolites. For example, Fusarium species, which are known to infect a wide range of plants, are listed as producers of this compound. oecd.org This suggests that the compound could potentially be produced in other plant species that are hosts to these fungi, although this is not as extensively documented as its occurrence in sweet potatoes.

Biosynthesis and Metabolic Interconversions of 1,4 Ipomeadiol

Furanoterpenoid Biosynthetic Pathway in Plants

The production of 1,4-ipomeadiol is part of the broader furanoterpenoid biosynthetic pathway, which is activated in sweet potato tissue under duress. apsnet.org This pathway generates a variety of related 15-carbon compounds. apsnet.org

Furanoterpenoids, including this compound, are classified as sesquiterpenes, which are a class of terpenes that consist of three isoprene (B109036) units. The biosynthesis of these compounds begins with primary metabolites that, through a series of enzymatic reactions, are converted into the fundamental building blocks of all terpenes.

The pathway to furanoterpenoids diverges from the central terpene biosynthesis pathway at the level of farnesyl pyrophosphate (FPP), a C15 intermediate. FPP serves as the universal precursor for the synthesis of all sesquiterpenoids. The initial steps leading to FPP are part of the well-established mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then FPP (C15).

In the context of furanoterpenoid biosynthesis in sweet potatoes, stress conditions such as fungal infection trigger an upregulation of the enzymes involved in the MVA pathway, leading to an increased supply of FPP for the production of these defensive compounds. jst.go.jp

The direct enzymatic steps leading to the formation of this compound are part of a network of reactions involving other furanoterpenoids. Evidence suggests that this compound is formed through the reduction of ipomeanine. mdpi.com This reduction reaction is a key step in the metabolic grid of furanoterpenoids within the plant tissue.

The accumulation of this compound has been observed to be positively correlated with the accumulation of ipomeamarone (B14765046) and 4-ipomeanol (B105405), indicating a closely regulated and interconnected biosynthetic process. apsnet.orgapsnet.org While the specific enzymes responsible for the final reduction step to this compound have not been fully characterized, the process is understood to be part of the plant's broader response to pathogenic attack. apsnet.org

Interrelationship with Co-occurring Furanoterpenoids

The metabolism of this compound is intrinsically linked to a group of structurally related furanoterpenoids, most notably 4-ipomeanol and ipomeanine. nih.govnih.gov These compounds exist in a dynamic equilibrium, with their relative concentrations governed by a series of oxidation and reduction reactions. nih.govwashington.edu

Research has shown that this compound is a metabolite of 4-ipomeanol. nih.gov The metabolic pathway involves the oxidation of 4-ipomeanol to ipomeanine, which is then subsequently reduced to form this compound. mdpi.comnih.gov This indicates a metabolic sequence where 4-ipomeanol can be considered a precursor to this compound, with ipomeanine as an intermediate. The interconversion between these compounds is a critical aspect of furanoterpenoid metabolism in stressed sweet potato tissue. washington.edu

The balance between 4-ipomeanol, ipomeanine, and this compound is maintained through oxidation and reduction reactions. numberanalytics.comatlanticoer-relatlantique.ca The conversion of the hydroxyl group in 4-ipomeanol to a ketone group results in the formation of ipomeanine. wikipedia.org Conversely, the reduction of the ketone group in ipomeanine can yield this compound. mdpi.com These redox reactions are fundamental to the metabolic fate of furanoterpenoids in the plant. nih.gov Studies with rat liver microsomes have demonstrated both the oxidation of 4-ipomeanol to ipomeanine and its reduction to this compound, highlighting the reversibility and dynamic nature of these metabolic steps. nih.govwashington.edu

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, a key phytoalexin in sweet potato (Ipomoea batatas), is intricately regulated at the genetic and transcriptomic levels, particularly in response to environmental challenges. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors. The production of these defense compounds is controlled by a complex network of genes and regulatory elements that govern the expression of biosynthetic enzymes. This section delves into the gene expression profiling of these enzymes under biotic stress and the identification of key regulatory genes and networks that orchestrate the biosynthesis of this compound and other related sesquiterpenoids.

Gene Expression Profiling in Response to Biotic Stressors

Plants have evolved sophisticated defense mechanisms to fend off attacks from pathogens and herbivores. A crucial component of this defense is the production of secondary metabolites, such as phytoalexins. The synthesis of these compounds is often induced by the presence of biotic stressors, and this induction is mediated by changes in gene expression.

Transcriptome analysis has proven to be a powerful tool for studying the genetic response of plants to stress. nih.gov In sweet potato, several studies have utilized RNA sequencing (RNA-seq) to investigate the changes in gene expression that occur in response to infestation by the sweet potato weevil (Cylas spp.), a major pest of this crop. nih.govplos.org These analyses have revealed that weevil infestation triggers a significant transcriptional response, with hundreds of genes being differentially expressed in resistant and susceptible cultivars. nih.gov

One of the key findings from these transcriptomic studies is the upregulation of genes involved in the biosynthesis of terpenoids, a large and diverse class of secondary metabolites that includes this compound. nih.gov Terpenoids play a variety of roles in plant defense, acting as toxins, feeding deterrents, and attractants for natural enemies of herbivores. The increased expression of terpenoid-related genes in weevil-resistant sweet potato cultivars suggests that these compounds are critical for defense against this pest. nih.govresearchgate.net

Specifically, studies have identified several genes in the sesquiterpenoid biosynthesis pathway that are upregulated in response to weevil feeding. nih.gov This pathway is responsible for the production of a wide range of defense compounds, including the phytoalexin rishitin (B106575) in potato. nih.gov In sweet potato, it is likely that this pathway is also responsible for the synthesis of this compound and other related phytoalexins. The upregulation of genes in this pathway provides strong evidence for the role of these compounds in weevil resistance.

The table below summarizes the key findings from gene expression profiling studies in sweet potato in response to biotic stressors.

| Stressor | Cultivar(s) | Key Findings | Reference(s) |

| Sweet potato weevil (Cylas formicarius) | K166 (resistant), Tamayutaka (susceptible) | Upregulation of five terpenoid-related genes in the resistant cultivar K166. Three of these genes showed significantly increased expression levels. | nih.gov |

| Sweet potato weevil (Cylas formicarius) | Not specified | Identification of differentially expressed miRNAs that regulate target genes involved in metabolic and cellular processes in response to weevil infection. | mdpi.com |

| Fungus (Ceratocystis fimbriata) | SS23 (resistant), GS08 (susceptible) | Upregulation of defense-related genes, including those for terpenoid biosynthesis (terpene synthases and cytochrome P450s), in the resistant cultivar SS23. | sciety.org |

Identification of Key Regulatory Genes and Networks

The coordinated expression of biosynthetic genes in response to stress is controlled by a complex network of regulatory genes, including transcription factors and signaling components. Identifying these key regulators is crucial for understanding how plants control the production of defense compounds and for developing strategies to enhance disease and pest resistance in crops.

Weighted gene co-expression network analysis (WGCNA) is a powerful systems biology approach used to identify modules of co-expressed genes and their potential regulatory hubs. mdpi.com This method has been applied to transcriptomic data from sweet potato to identify gene networks associated with weevil resistance. These analyses have pointed to the importance of terpenoid-related genes in the defense response. researchgate.net

Several families of transcription factors are known to play a role in regulating secondary metabolism in plants. In the context of this compound biosynthesis, transcription factors such as MYB, WRKY, and bHLH are likely to be involved. mdpi.comresearchgate.net These transcription factors can bind to specific DNA sequences in the promoters of biosynthetic genes, thereby activating or repressing their transcription. For instance, in other plant species, MYB transcription factors have been shown to regulate the biosynthesis of flavonoids and other phenylpropanoids, which share precursors with the terpenoid pathway. nih.gov

Furthermore, plant hormone signaling pathways are deeply integrated with the regulation of defense responses. Hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) are known to mediate the expression of defense-related genes, including those involved in phytoalexin biosynthesis. frontiersin.orgmdpi.com For example, JA signaling is often activated in response to wounding and herbivory, leading to the production of anti-herbivore compounds. The presence of cis-acting regulatory elements responsive to these hormones in the promoter regions of terpenoid biosynthetic genes would provide a direct link between hormone signaling and the production of this compound.

Integrated multi-omics approaches, combining transcriptomics, metabolomics, and proteomics, are becoming increasingly important for unraveling the complex regulatory networks that govern plant metabolism. sciety.orgmdpi.comnih.gov By correlating changes in gene expression with changes in metabolite and protein abundance, researchers can identify key regulatory genes and enzymes that control the flow of metabolites through a biosynthetic pathway. Such studies have highlighted the central role of terpenoid biosynthesis in the response of sweet potato to various stresses. sciety.orgmdpi.com

The table below provides a summary of key regulatory genes and networks implicated in the biosynthesis of this compound and related compounds.

| Regulatory Element | Function | Evidence | Reference(s) |

| Terpenoid-related genes | Biosynthesis of defense compounds | Upregulated in weevil-resistant sweet potato cultivars. | nih.govresearchgate.net |

| microRNAs (miRNAs) | Post-transcriptional regulation of gene expression | Differentially expressed in response to weevil infestation, targeting genes in metabolic pathways. | mdpi.com |

| Transcription Factors (e.g., MYB, WRKY, bHLH) | Regulation of gene transcription | Implicated in the regulation of secondary metabolism in various plants. | mdpi.comresearchgate.netnih.gov |

| Plant Hormones (e.g., Jasmonic Acid, Salicylic Acid, Ethylene) | Signaling molecules that mediate defense responses | Known to induce the expression of phytoalexin biosynthetic genes. | frontiersin.orgmdpi.com |

| Gene Co-expression Networks | Modules of functionally related genes | WGCNA has identified modules of terpenoid-related genes associated with weevil resistance. | researchgate.netmdpi.com |

Biological Functions and Ecological Roles of 1,4 Ipomeadiol in Plants

Contribution to Plant-Microbe Interactions and Host Specificity

Phytoalexins can play a role in determining the outcome of plant-microbe interactions and may contribute to host specificity. apsnet.orgnih.govnih.gov The concept of host specificity suggests that a plant is resistant to most potential pathogens but susceptible to a select few that have evolved to overcome its defenses. bohrium.com The differential sensitivity of pathogens to a plant's phytoalexins, and the ability of a pathogen to avoid triggering or to detoxify these compounds, are crucial factors in this relationship. nih.gov

In the case of sweet potato furanoterpenoids, it has been proposed that compounds like ipomeamarone (B14765046) may play a role in host specificity, based on the differential sensitivity and induction patterns observed with different strains of Ceratocystis fimbriata. apsnet.org While this has been studied more extensively for ipomeamarone, the correlated accumulation of 1,4-Ipomeadiol with ipomeamarone in response to various pathogens suggests it is part of this complex defensive chemistry. apsnet.orgapsnet.org The observation that different pathogens induce distinct profiles of furanoterpenoids, including the presence or absence of this compound, indicates a nuanced interaction between the host's biosynthetic capabilities and the specific microbial challenger. apsnet.org This specificity in chemical response is a hallmark of sophisticated plant-microbe interactions, where the plant tailors its defense to the perceived threat. nih.govuu.nl

Signaling Pathways Regulating Plant Defense Responses

The production of phytoalexins like this compound is not constitutive but is regulated by complex signaling pathways that are activated upon perception of a threat. plantsjournal.comnih.gov When a plant detects a pathogen or herbivore, a cascade of intracellular signals is initiated, leading to the transcriptional activation of genes required for synthesizing defense compounds. imist.mamdpi.comnih.gov

The synthesis of phytoalexins is the result of the coordinated up-regulation of multiple genes encoding biosynthetic enzymes. nih.gov Studies on plant defense signaling have identified mitogen-activated protein kinase (MAPK) cascades as key regulators of these responses. nih.govnih.govpremierscience.com Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage signals from herbivores, MAPK cascades are rapidly activated. nih.govnih.gov For instance, in a weevil-resistant sweet potato cultivar, the upregulation of genes related to phosphorylation was a prominent response to infestation, suggesting the immediate activation of MAPK signaling. nih.gov Activated MAPKs can then phosphorylate transcription factors and other proteins, which in turn trigger downstream stress-related responses, including the expression of genes involved in phytoalexin biosynthesis. nih.govnih.gov In Arabidopsis, the MPK3/MPK6 cascade is known to regulate the synthesis of the phytoalexin camalexin (B168466) by controlling the transcription of its biosynthetic genes. nih.gov Similar pathways are believed to regulate the production of furanoterpenoids, including this compound, in sweet potato. nih.gov

The signaling pathways leading to the production of this compound are integrated with these broader systems. nih.govnih.gov MAPK cascades, for example, are central components of both PTI and ETI signaling. premierscience.com Furthermore, these defense signaling networks involve complex crosstalk with phytohormone pathways, particularly those of jasmonic acid (JA) and salicylic (B10762653) acid (SA). uu.nlnih.govfrontiersin.org JA signaling is crucial for responses to chewing herbivores and necrotrophic pathogens, while SA is generally associated with defense against biotrophic pathogens. nih.govfrontiersin.org The balance and interaction between these hormonal pathways allow the plant to fine-tune its defense response, including the type and amount of phytoalexins produced, to the specific threat encountered. uu.nlnih.gov Therefore, the synthesis of this compound is a component of a highly regulated and integrated defense network that allows plants to adapt and respond to a complex biotic environment. plantsjournal.comijcmas.com

Advanced Analytical Methodologies for 1,4 Ipomeadiol Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to isolating and measuring 1,4-Ipomeadiol from complex biological matrices, such as infected sweet potato tissue.

Thin-Layer Chromatography (TLC) Applications in Furanoterpenoid Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and versatile tool for the qualitative and semi-quantitative analysis of furanoterpenoids, including this compound. apsnet.orgsigmaaldrich.com This technique is particularly useful for initial screening, reaction monitoring, and establishing the presence of these compounds in plant extracts. sigmaaldrich.comnih.gov

In a typical application, furanoterpenoids are extracted from plant tissues, such as sweet potato roots infected with pathogens like Ceratocystis fimbriata, using a suitable solvent like ether. nih.gov The extract is then spotted onto a TLC plate, which is a solid support coated with an adsorbent material like silica (B1680970) gel. apsnet.orgnih.gov The plate is developed in a chamber containing a specific solvent system. For the separation of this compound and related compounds, a solvent system of 10% (v/v) methanol (B129727) in benzene (B151609) has been effectively used. apsnet.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent system). sigmaaldrich.com

After development, the separated compounds are visualized. A common visualization agent for furanoterpenoids is Ehrlich's reagent, which reacts with the compounds to produce colored spots. apsnet.orgnih.gov For instance, when sprayed with Ehrlich's reagent and heated, this compound appears as a distinct spot. apsnet.org The position of the spot, represented by its retention factor (Rf) value, aids in its identification. In the methanol-benzene system, this compound has a characteristic Rf value of 0.42. apsnet.org

For quantitative or semi-quantitative analysis, the visualized spots can be scraped from the plate, the chromophore eluted with a solvent like methanol, and the optical density measured using a spectrophotometer at a specific wavelength, such as 527 nm. apsnet.org

Table 1: Rf Values of Furanoterpenoids in a Methanol/Benzene (10% v/v) TLC System. apsnet.org

| Compound | Rf Value |

| Ipomeamarone (B14765046) | 0.93 |

| 1-Ipomeanol (B110095) | 0.67 |

| 4-Ipomeanol (B105405) | 0.65 |

| This compound | 0.42 |

This table is generated based on data from a study analyzing furanoterpenoids in sweet potato tissue. apsnet.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Profiling

For more detailed and quantitative analysis of this compound and other furanoterpenoids, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. labmanager.comdrawellanalytical.comelte.hu These techniques offer higher resolution, sensitivity, and reproducibility compared to TLC. bjbms.org

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and polar compounds, making it a versatile tool for furanoterpenoid profiling. labmanager.comdrawellanalytical.com In studies of sweet potato phytoalexins, HPLC has been used to confirm the concentrations of various furanoterpenoids, including 1-ipomeanol and 4-ipomeanol, often showing they are present in equivalent amounts. apsnet.org The separation in HPLC is achieved by passing a liquid sample through a column packed with a solid adsorbent material (stationary phase), with a liquid (mobile phase) being pumped through at high pressure. drawellanalytical.com Detection is typically performed using a UV detector. nih.gov

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. labmanager.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.gov For GC analysis of furanoterpenoids, the sample is vaporized and carried by an inert gas through a column. The separation is based on the compound's volatility and interaction with the stationary phase. drawellanalytical.com GC-MS analysis of furanoterpenoid fractions from sweet potato has been successfully used to identify compounds like ipomeamarone and dehydroipomeamarone. nih.gov

The choice between GC and HPLC depends on the specific properties of the analytes and the research objectives. labmanager.com Both techniques are instrumental in creating detailed profiles of the furanoterpenoids present in a sample, which is essential for understanding the plant's response to stress and infection. nih.gov

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Elucidation

While chromatographic techniques are excellent for separation and quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for the definitive structural characterization and elucidation of compounds like this compound. nih.govsciopen.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. semanticscholar.org When coupled with a separation technique like GC or LC (LC-MS), it can identify and quantify specific compounds within a complex mixture. nih.govsemanticscholar.org Tandem Mass Spectrometry (MS/MS) can further provide structural information through fragmentation analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule. creative-proteomics.commdpi.com It is based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. creative-proteomics.com 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allow researchers to piece together the complete chemical structure of a compound. mdpi.commdpi.com NMR is non-destructive and can provide unambiguous structural confirmation, which is crucial for identifying novel or unexpected metabolites. creative-proteomics.commdpi.com The structures of isolated furanoterpenoids, including ipomeamarone and dehydroipomeamarone, have been confirmed using 1D and 2D NMR techniques by comparing the spectral data with literature values. nih.gov

The integration of MS and NMR provides a comprehensive approach to structural analysis, with MS offering sensitive detection and molecular weight information, and NMR providing detailed structural connectivity. nih.govsciopen.com

Spectrophotometric Assays for Furanoterpenoid Detection and Quantification

Spectrophotometric assays offer a relatively simple and cost-effective method for the detection and quantification of furanoterpenoids. These assays are often based on colorimetric reactions where the intensity of the color produced is proportional to the concentration of the analyte.

A common method involves the use of Ehrlich's reagent, which reacts with furanoterpenoids to form a colored complex. apsnet.org After separation by TLC, the spots corresponding to the furanoterpenoids can be scraped, the chromophore eluted, and the absorbance measured at a specific wavelength (e.g., 527 nm) using a spectrophotometer. apsnet.org Standard curves prepared with known amounts of the pure compounds are used to quantify the furanoterpenoids in the sample. apsnet.org

Integrating Omics Technologies for Comprehensive Metabolomic Profiling

The advent of "omics" technologies, particularly metabolomics, has revolutionized the study of plant biochemistry by enabling the comprehensive analysis of all metabolites in a biological system. hortherbpublisher.comresearchgate.net Integrating metabolomics with other omics disciplines like transcriptomics (the study of all RNA transcripts) provides a powerful approach to understanding the complex biological processes underlying furanoterpenoid biosynthesis and regulation. hortherbpublisher.comd-nb.info

Metabolomics , utilizing techniques like LC-MS and GC-MS, allows for the untargeted or targeted analysis of a wide range of metabolites, including this compound and other furanoterpenoids. semanticscholar.org This provides a snapshot of the metabolic state of the plant under specific conditions, such as pathogen infection. researchgate.net

Transcriptomics , often performed using RNA sequencing (RNA-seq), can identify the genes that are actively being expressed in response to a stimulus. semanticscholar.org By correlating changes in gene expression with changes in metabolite levels, researchers can identify the genes and enzymatic pathways responsible for the production of specific furanoterpenoids. hortherbpublisher.com For example, a transcriptome analysis of sweet potato cultivars resistant and susceptible to weevil infestation revealed differentially expressed genes related to terpenoid synthesis, providing insights into the molecular mechanisms of resistance. semanticscholar.org

The integration of metabolomics and transcriptomics offers a holistic view of the plant's defense response, from gene activation to the accumulation of protective compounds like this compound. hortherbpublisher.comd-nb.info This multi-omics approach is crucial for a deeper understanding of plant-pathogen interactions and for developing strategies to enhance crop resilience. hortherbpublisher.com

Synthetic Chemistry and Biotechnological Production Strategies for 1,4 Ipomeadiol

Chemical Synthesis Approaches for Structural Confirmation and Analog Preparation

Chemical synthesis has been indispensable in verifying the structures of furanoterpenoid toxins isolated from natural sources and in providing pure material for mechanistic studies. cabidigitallibrary.orgnih.gov While the synthesis of the related compound 4-ipomeanol (B105405) was crucial for confirming its proposed structure, the principles and intermediates involved are directly relevant to the synthesis of 1,4-ipomeadiol and other analogs. cabidigitallibrary.orgnih.gov These synthetic routes allow for the preparation of compounds that are difficult to isolate in sufficient quantities from their natural source and enable the creation of structural analogs to investigate structure-activity relationships.

The synthesis of complex natural products like this compound, which contains chiral centers, often requires stereoselective methods to control the three-dimensional arrangement of atoms. mdpi.com The goal of stereoselective synthesis is to produce a single desired stereoisomer, as different stereoisomers of a molecule can exhibit vastly different biological activities. mdpi.com

Key strategies employed in the stereoselective synthesis of complex molecules, including terpenoids, involve:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over others.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

For furanoterpenoids, synthetic efforts may involve stereocontrolled construction of the substituted furan (B31954) ring and the chiral alcohol-containing side chain. Lipase-mediated kinetic resolution is a biocatalytic approach that has been successfully used to separate enantiomers of chiral alcohols and esters, a technique applicable to the synthesis of chiral building blocks for terpenoids. mdpi.com Such enzymatic methods are valued for their high stereoselectivity under mild reaction conditions. mdpi.com

To understand the mechanisms of action and metabolism of furanoterpenoids, researchers synthesize various derivatives and modified analogs. This compound is metabolically related to other furanoterpenoids; for instance, in vitro studies with rat liver microsomes have shown that 4-ipomeanol can be reduced to this compound or oxidized to ipomeanine. nih.govacs.org

These metabolic transformations are critical, as the toxicity of these furans requires metabolic activation to reactive intermediates. nih.govacs.org The synthesis of these potential metabolites and related structures is essential for several reasons:

Confirmation of Metabolic Pathways: Synthesized standards are used to confirm the identity of metabolites observed in biological systems.

Toxicology Studies: By synthesizing derivatives, researchers can study how structural changes affect toxicity. For example, ipomeanine is metabolized to a reactive enedial, which can form adducts with biological nucleophiles like glutathione (B108866) (GSH) and amino acids. nih.govacs.org Studying these reactions helps to elucidate the molecular basis of toxicity.

Probing Enzyme Activity: Modified substrates can be synthesized to study the specificity and mechanism of the enzymes responsible for their metabolism, such as cytochrome P450s. researchgate.net

Metabolic Engineering for Heterologous Production

Metabolic engineering offers a promising alternative to chemical synthesis or extraction from natural sources for producing this compound and other terpenoids. mit.edu This approach involves introducing and optimizing biosynthetic pathways in well-characterized microbial hosts, creating "cell factories" for sustainable and scalable production from simple carbon sources. nih.govfrontiersin.org

The choice of a microbial host is critical for the successful heterologous production of terpenoids. The ideal host should have a well-understood metabolism, be amenable to genetic modification, exhibit robust growth, and be able to supply the necessary precursor molecules. frontiersin.org

The most commonly used and well-established microbial hosts for terpenoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govfrontiersin.orgresearchgate.net

| Host Organism | Key Advantages for Terpenoid Production |

| Escherichia coli | Fast growth rate, well-developed genetic tools, high-density cultivation is possible. frontiersin.orgnih.gov |

| Saccharomyces cerevisiae | Generally Recognized as Safe (GRAS) status, robust for industrial fermentation, contains a native mevalonate (B85504) (MVA) pathway for terpenoid precursors. frontiersin.orgresearchgate.netnih.gov |

Optimization of these hosts involves genetic modifications to enhance the flux towards the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov This can include overexpressing key pathway enzymes and down-regulating competing metabolic pathways to channel more carbon toward the desired furanoterpenoid product. nih.gov

The core of heterologous production is the reconstruction of the natural biosynthetic pathway in the chosen microbial host. nih.gov Terpenoid biosynthesis begins with the universal precursors IPP and DMAPP, which are synthesized via either the mevalonate (MVA) pathway (found in eukaryotes like yeast) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway (found in most bacteria). nih.gov

The reconstruction process involves:

Pathway Discovery: Identifying the genes and enzymes from the natural source (e.g., Ipomoea batatas or associated fungi) responsible for converting precursors like farnesyl pyrophosphate (FPP) into the furanoterpenoid scaffold.

Gene Introduction: Introducing the identified genes into the microbial host using expression vectors. nih.gov

Pathway Balancing: Tuning the expression levels of the pathway enzymes to prevent the accumulation of toxic intermediates and to avoid metabolic bottlenecks that can limit product yield. nih.govmdpi.com This can be achieved by using promoters of different strengths or by controlling gene copy number.

CRISPR-based technologies have become powerful tools for both reconstructing and tuning these pathways by enabling precise and efficient genome editing in host organisms. nih.govnih.gov

Enzyme Engineering for Enhanced Pathway Efficiency and Specificity

The performance of a heterologous biosynthetic pathway is often limited by the efficiency, specificity, or stability of its constituent enzymes. nih.gov Enzyme engineering aims to overcome these limitations by modifying the enzymes' amino acid sequences to improve their properties. ftb.com.hr

Two primary strategies are used in enzyme engineering:

Rational Design: This approach uses knowledge of an enzyme's structure and mechanism to predict specific mutations that will lead to desired improvements. ftb.com.hr For example, modifying the active site of a terpene synthase could alter its product specificity, while strengthening specific structural regions could enhance its stability. frontiersin.org

Directed Evolution: This method mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening or selection system to identify mutants with improved properties. ftb.com.hrmdpi.com

Comparative Academic Investigations of Furanoterpenoid Metabolism and Function

Shared Biosynthetic Origins and Divergent Pathways within the Furanoterpenoid Family

The biosynthesis of furanoterpenoids, including 1,4-ipomeadiol, in sweet potato (Ipomoea batatas) is a classic example of a specialized plant defense pathway originating from primary metabolism. These compounds are sesquiterpenoids, meaning they are synthesized from three five-carbon isoprene (B109036) units. The pathway begins with acetyl-CoA from the Krebs cycle, which is converted to isopentenyl pyrophosphate (IPP) via the mevalonate (B85504) pathway. thieme-connect.denih.gov

In response to biotic stressors such as fungal infection or insect attack, the activity of enzymes in this pathway significantly increases. nih.govsinica.edu.tw The condensation of IPP and its isomer, dimethylallyl pyrophosphate, leads to the formation of the 15-carbon precursor farnesyl pyrophosphate (FPP). FPP is the central branching point for the synthesis of a vast array of sesquiterpenoids.

From FPP, the pathway diverges to create the specific furanoterpenoid skeletons. A key intermediate, dehydroipomeamarone, is a precursor to the well-known phytoalexin ipomeamarone (B14765046). nih.govscribd.com Further metabolic modifications, primarily involving cytochrome P450 monooxygenases and reductases, lead to a suite of related compounds. nih.gov For instance, the reduction of ipomeanine (a diketone) can produce both 1-ipomeanol (B110095) and 4-ipomeanol (B105405), as well as the diol, this compound. nih.gov Conversely, the oxidation of 4-ipomeanol can yield ipomeanine. nih.gov This network of oxidative and reductive reactions allows the plant to produce a cocktail of furanoterpenoids from a common set of precursors, with this compound being one of several key defensive metabolites. scribd.comnih.gov

Evolutionary Perspectives on Furanoterpenoid Biosynthesis in Plants

The existence of furanoterpenoids like this compound is a direct result of the evolutionary "arms race" between plants and their biotic antagonists, including pathogens and herbivores. researchgate.netresearchgate.net These secondary metabolites are not essential for primary growth and development but serve as critical adaptations for survival in a hostile environment. nih.govscielo.org.mx

The evolution of complex biosynthetic pathways, such as the one leading to furanoterpenoids, is thought to occur through processes like gene duplication and neofunctionalization. An ancestral gene involved in general terpenoid synthesis may have been duplicated, allowing the new copy to evolve a more specialized function without compromising the original one. This process, repeated over evolutionary time, could give rise to the network of enzymes (like specific P450s and reductases) that create the diverse array of furanoterpenoids seen in the Convolvulaceae family. nih.govresearchgate.net

The selective pressure exerted by pests is a powerful driver of this chemical diversification. The sweet potato weevil (Cylas formicarius), for example, is a devastating pest that has co-evolved with sweet potato. researchgate.netashs.org The plant's production of toxic furanoterpenoids is a direct defense against weevil larvae feeding on the storage roots. ashs.org In turn, the weevil is under selective pressure to tolerate or detoxify these compounds. This reciprocal selection likely promotes the evolution of novel furanoterpenoid structures in the plant, enhancing its defense and contributing to the rich chemical diversity observed, which includes compounds like this compound. researchgate.net Therefore, furanoterpenoid biosynthesis is a dynamic and evolving trait, reflecting a long history of interaction between the plant and its natural enemies. mdpi.com

Emerging Research Frontiers and Future Perspectives

Systems Biology and Computational Modeling for Metabolic Network Analysis

The biosynthesis of 1,4-ipomeadiol is part of a complex metabolic network that is dynamically regulated in response to stress. Systems biology, which integrates high-throughput 'omics' data with computational modeling, is becoming an indispensable tool for deciphering this complexity. creative-proteomics.com

Detailed Research Findings: Integrative analyses combining transcriptomics (gene expression profiling) and metabolomics (metabolite profiling) are providing unprecedented insights into the metabolic landscape of sweet potato (Ipomoea batatas) under various conditions. nih.govnih.gov By simultaneously measuring changes in gene transcripts and metabolite levels, researchers can identify key genes and metabolic pathways involved in furanoterpenoid production. nih.govfrontiersin.org For instance, studies have used RNA-seq to identify differentially expressed genes (DEGs) in sweet potato roots following fungal infection or weevil attack, which are conditions that induce this compound synthesis. nih.gov

Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful computational method used to find clusters (or modules) of highly correlated genes, linking them to specific biological processes or metabolite profiles. nih.gov This approach has been applied to sweet potato to identify gene modules associated with the biosynthesis of secondary metabolites, including terpenoids. frontiersin.org By correlating these gene expression modules with metabolomic data showing the accumulation of furanoterpenoids like this compound and its precursors, researchers can pinpoint candidate genes encoding the enzymes responsible for their synthesis. nih.gov

Metabolic pathway analysis platforms and databases, such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaboAnalyst, are crucial for interpreting these large datasets. mdpi.commetaboanalyst.ca These tools allow researchers to map identified genes and metabolites onto known metabolic pathways, revealing the broader metabolic context of this compound production. nih.govshimadzu.commetacyc.org This can uncover connections between the furanoterpenoid pathway and other pathways like primary metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) and the biosynthesis of other defense compounds. nih.gov

Table 1: Key Technologies in Systems Biology for Furanoterpenoid Research

| Technology/Approach | Description | Application in this compound Research |

|---|---|---|

| Transcriptomics (RNA-seq) | High-throughput sequencing of RNA to quantify gene expression levels across the entire genome. | Identifies genes that are up- or down-regulated during stress conditions that trigger this compound production. nih.gov |

| Metabolomics (LC-MS/MS, GC-MS) | Comprehensive analysis of small molecules (metabolites) within a biological system. creative-proteomics.com | Quantifies the accumulation of this compound, its precursors (e.g., ipomeamarone), and other related metabolites. mdpi.comwashington.edu |

| Weighted Gene Co-expression Network Analysis (WGCNA) | A computational method to find clusters of co-expressed genes and relate them to metabolic profiles. nih.gov | Identifies networks of genes that work together in the furanoterpenoid biosynthetic pathway. frontiersin.org |

| Metabolic Pathway Databases (KEGG, MetaCyc) | Curated databases of metabolic pathways and their components (genes, enzymes, reactions, metabolites). metacyc.org | Maps identified genes and metabolites to visualize the furanoterpenoid pathway and its connections to other metabolic routes. mdpi.comnih.gov |

CRISPR-Cas and Gene Editing Technologies in Plant Furanoterpenoid Research

The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) gene-editing technology has revolutionized plant biology. nih.gov This powerful tool allows for precise, targeted modifications of an organism's genome, offering a new avenue for studying the furanoterpenoid biosynthetic pathway. synthego.com

Detailed Research Findings: The CRISPR-Cas9 system has been successfully applied in sweet potato and other tuber crops for various purposes, demonstrating its feasibility for functional genomics and crop improvement. frontiersin.orgfrontiersin.org Researchers have used CRISPR-Cas9 to knock out genes involved in starch biosynthesis and to introduce traits like herbicide resistance. frontiersin.orgfrontiersin.org These studies have established efficient protocols for delivering the CRISPR-Cas9 machinery into sweet potato cells and regenerating edited plants, paving the way for more complex investigations. nih.gov

In the context of furanoterpenoid research, CRISPR-Cas can be used to:

Validate Gene Function: Candidate genes identified through systems biology approaches can be precisely knocked out. If the knockout results in a plant that can no longer produce this compound or its precursors, it provides strong evidence for that gene's role in the biosynthetic pathway.

Elucidate Regulatory Mechanisms: Genes encoding transcription factors suspected of regulating the furanoterpenoid pathway can be targeted. Modifying these genes can reveal how the entire defense response is switched on and off.

Metabolic Engineering: By targeting key enzymes, it may be possible to enhance or redirect metabolic flux. For example, one could attempt to increase the production of specific furanoterpenoids to enhance pest resistance or down-regulate the pathway to reduce bitterness in certain contexts. frontiersin.org

While direct editing of the this compound pathway is still an emerging area, the foundational work is in place. The successful use of CRISPR-Cas13 to target RNA viruses that affect sweet potato further highlights the versatility of this technology in enhancing plant protection. nih.gov

Table 2: Potential Gene Targets for CRISPR-Cas Editing in the Furanoterpenoid Pathway

| Potential Gene Target | Enzyme/Protein Class | Rationale for Targeting |

|---|---|---|

| HMGR (HMG-CoA Reductase) | Rate-limiting enzyme in MVA pathway | To study the overall flux into the terpenoid precursor pathway that supplies building blocks for this compound. |

| Farnesyl Diphosphate (B83284) Synthase (FPS) | Sesquiterpenoid biosynthesis | A key branch-point enzyme leading to the C15 backbone of furanosesquiterpenoids. |

| Cytochrome P450 Monooxygenases | Oxidoreductases | These enzymes are critical for the cyclization and decoration of the furan (B31954) ring and side chains, including the steps leading to ipomeamarone (B14765046) and its subsequent reduction to this compound. |

| Alcohol Dehydrogenases / Reductases | Oxidoreductases | Potentially involved in the final reduction steps that convert precursors like ipomeanine into this compound. nih.gov |

Exploration of Novel Furanoterpenoid-Producing Organisms and Associated Microbes

While stressed sweet potato is the classic source of this compound, furanoterpenoids are not exclusive to the Ipomoea genus. The search for novel bioactive compounds has led researchers to explore a wide range of organisms and environments, revealing a hidden diversity of furanoterpenoid producers. researchgate.net

Detailed Research Findings: Bioassay-guided fractionation of plant extracts and microbial cultures has led to the discovery of new furanoterpenoids with interesting biological activities. nih.gov For example, novel furanoterpenoids with antiplasmodial activity have been isolated from the medicinal plant Siphonochilus aethiopicus. nih.govresearchgate.net Marine organisms, particularly sponges and their associated microbes, are proving to be a rich source of structurally diverse terpenoids, including some with furan moieties. europa.eumdpi.com

There is growing evidence that symbiotic and endophytic microorganisms play a crucial role in producing bioactive compounds previously attributed solely to the host plant or organism. europa.eu Bacteria and fungi living in association with plants, seaweeds, and marine invertebrates can synthesize a vast array of secondary metabolites. biomedres.usresearchgate.net For instance, the bacterium Bacillus subtilis associated with seaweed has been found to produce antimicrobial furanoterpenoids. researchgate.net This opens up the exciting possibility that the biosynthesis of compounds like this compound in sweet potato might be influenced or even mediated by its associated microbial community (phytobiome). Exploring these plant-microbe interactions could reveal novel pathways and provide new platforms for producing these compounds through fermentation.

Table 3: Examples of Furanoterpenoids from Diverse Natural Sources

| Compound Class | Source Organism | Potential Significance |

|---|---|---|

| Furanoterpenoids | Siphonochilus aethiopicus (Plant) | Demonstrate antiplasmodial activity. nih.govresearchgate.net |

| Furanoterpenoids | Bacillus subtilis (Seaweed-associated bacterium) | Exhibit antimicrobial properties, highlighting microbes as a source. researchgate.net |

| Furanoterpenes | Spongia sp. (Marine Sponge) | Show structural diversity, expanding the chemical space of known furanoterpenoids. europa.eu |

| Ngaione | Myoporum spp. (Plant) | A hepatotoxic furanomonoterpene that serves as a natural pesticide. |

Translational Research for Enhancing Plant Resistance and Agricultural Applications

Translational research aims to bridge the gap between foundational scientific discoveries and practical applications. hapres.comresearchgate.net Understanding the role of this compound and other furanoterpenoids as phytoalexins—antimicrobial and anti-pest compounds produced in self-defense—provides a strong foundation for developing strategies to enhance crop resilience. nih.govresearchgate.net

Detailed Research Findings: The production of furanoterpenoids is a key defense mechanism in sweet potato against pathogens like Ceratocystis fimbriata (which causes black rot) and insect pests like the sweet potato weevil. nih.govmdpi.com High levels of these compounds are often correlated with resistance. nih.gov Translational research in this area focuses on leveraging this natural defense system to create more robust crops.

Key strategies include:

Marker-Assisted Selection (MAS): By identifying the genes responsible for furanoterpenoid production, breeders can screen for naturally resistant sweet potato varieties at the genetic level, accelerating the development of new cultivars without the need for extensive and time-consuming pest or disease screening trials. imrpress.com

Genetic Engineering: Overexpressing key regulatory or biosynthetic genes could lead to plants with an enhanced capacity to produce defensive compounds like this compound upon attack. mdpi.com Studies have already shown that overexpressing certain genes can increase resistance to black rot disease in sweet potato. mdpi.com

Priming and Induced Resistance: Rather than having plants produce high levels of furanoterpenoids constitutively (which can sometimes negatively affect taste or growth), research is exploring ways to "prime" the plant's defense system. imrpress.com This involves treating plants with agents that don't trigger a full defense response but prepare the plant to respond more quickly and strongly if a real threat appears. Understanding the signaling cascade that initiates this compound synthesis is key to this approach.

Ultimately, the goal is to translate the molecular knowledge of the furanoterpenoid pathway into durable resistance strategies that can be deployed in agriculture to reduce crop losses and minimize reliance on chemical pesticides. nih.gov

Table 4: Translational Research Strategies for Agricultural Applications

| Strategy | Description | Expected Outcome for Sweet Potato |

|---|---|---|

| Marker-Assisted Selection (MAS) | Using genetic markers to select for desirable traits (e.g., resistance genes) in breeding programs. imrpress.com | Faster development of sweet potato varieties with inherent resistance to weevils and fungal pathogens. |

| Genetic Engineering (e.g., Overexpression) | Introducing or enhancing the expression of genes that confer resistance. mdpi.comimrpress.com | Creation of transgenic sweet potato lines with a stronger and faster furanoterpenoid-based defense response. |

| Defense Priming | Treating plants with chemical or biological agents to sensitize their immune systems for a faster future response. imrpress.com | More efficient activation of this compound production upon pathogen or pest attack, without a constant fitness cost. |

| Genome Editing (CRISPR-Cas) | Precisely modifying native genes to enhance their function or regulate their expression. nih.gov | Fine-tuning the furanoterpenoid pathway to optimize resistance without compromising agronomic traits. |

Compound Index

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-Ipomeadiol in laboratory settings, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., esterification or oxidation of precursor compounds). Purity validation requires chromatographic techniques (HPLC or GC-MS) coupled with spectroscopic methods (NMR, IR). For reproducibility, document solvent ratios, catalyst concentrations, and reaction times rigorously. Reference established protocols for analogous diols to ensure procedural accuracy .

- Data Considerations : Report retention times, spectral peaks, and purity percentages. Include calibration curves for quantitative analysis .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Use NMR (¹H and ¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and DSC/TGA for thermal stability analysis. For solubility and partition coefficients, employ shake-flask methods with HPLC quantification. Cross-validate results with computational tools (e.g., COSMO-RS) .

- Data Contradictions : Address discrepancies in melting points or spectral data by comparing solvent systems and instrument calibration across studies .

Q. How should preliminary toxicity assessments of this compound be designed for in vitro models?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., MTT assay on human cell lines). Include positive/negative controls, dose-response curves, and statistical analysis (ANOVA with post-hoc tests). Validate cell viability thresholds using established toxicants as benchmarks .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological activity be systematically resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias in experimental designs (e.g., dosing regimens, model organisms). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

- Case Example : If one study reports neuroprotective effects while another shows toxicity, compare assay conditions (e.g., exposure duration, metabolite interference) and use mixed-methods approaches (e.g., transcriptomics + behavioral assays) .

Q. What experimental design strategies optimize this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use factorial design (DoE) to test pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via UPLC-MS and kinetic modeling (e.g., Arrhenius equation). Include buffer composition as a variable, as ionic strength impacts hydrolysis rates .

- Data Interpretation : Apply multivariate analysis (PCA or PLS) to identify dominant degradation pathways and derive shelf-life predictions .

Q. How do in vivo pharmacokinetic studies of this compound address interspecies metabolic variability?

- Methodological Answer : Use crossover designs in multiple species (e.g., rodents, zebrafish) with LC-MS/MS quantification of plasma/metabolite levels. Account for cytochrome P450 isoform differences via hepatic microsome assays. Normalize doses by body surface area to improve translational relevance .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding to reduce bias .

Methodological Challenges & Solutions

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

- Solution : Pre-register protocols on platforms like Open Science Framework. Use standardized cell lines (e.g., ATCC-validated) and report raw data with metadata (e.g., passage numbers, serum batches). Replicate experiments across independent labs to confirm findings .

Q. What computational tools are effective for predicting this compound’s interactions with biological targets?

- Solution : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding affinities and conformational stability. Validate predictions using SPR or ITC for experimental binding constants .

Data Presentation & Reporting

- Tables/Figures : Include processed data in main text (e.g., dose-response curves, chromatograms) and raw data in supplements. Label axes with units and uncertainties (e.g., ±SD) .

- Contradictory Results : Use Discussion sections to analyze anomalies (e.g., outlier removal criteria, confounding variables) and propose mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.